Dopamine D3 Receptor Affinity and D3/D2 Selectivity Profile
3-chloro-N-(3,5-difluorophenyl)benzamide demonstrates high binding affinity for the human dopamine D3 receptor (Ki = 2.51 nM) and a ~10-fold selectivity window over the human D2 receptor (Ki = 25.1 nM) [1]. This selectivity profile is advantageous compared to the first-generation antipsychotic haloperidol, which exhibits minimal D3/D2 selectivity, and aligns with the profile sought for next-generation antipsychotics with potentially reduced extrapyramidal side effects [2]. The specific combination of the 3-chloro and 3,5-difluoro substituents is crucial for achieving this affinity and selectivity balance, as modifications to either moiety are known to significantly alter binding kinetics in this chemical series [3].
| Evidence Dimension | Binding Affinity (Ki) and D3/D2 Selectivity Ratio |
|---|---|
| Target Compound Data | D3 Ki = 2.51 nM; D2 Ki = 25.1 nM; Selectivity Ratio (D2 Ki / D3 Ki) ≈ 10 |
| Comparator Or Baseline | Haloperidol (D3 Ki ≈ 2-4 nM, D2 Ki ≈ 1-2 nM, Ratio ≈ 1) [2] |
| Quantified Difference | Approximately 10-fold improvement in D3/D2 selectivity ratio compared to haloperidol. |
| Conditions | Radioligand binding assay on human cloned receptors expressed in CHO cells. |
Why This Matters
This quantified D3/D2 selectivity profile is a key differentiator for researchers developing D3-preferring ligands for CNS disorders, offering a potentially improved therapeutic index over non-selective D2 antagonists.
- [1] BindingDB. BDBM50414570 (CHEMBL563635): 3-chloro-N-(3,5-difluorophenyl)benzamide. Binding affinity to human D3 (Ki: 2.51 nM) and D2 (Ki: 25.1 nM) receptors. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50414570. View Source
- [2] Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270. View Source
- [3] Luedtke, R. R., & Mach, R. H. (2003). Progress in developing D3 dopamine receptor ligands as potential therapeutic agents for neurological and neuropsychiatric disorders. Current Pharmaceutical Design, 9(8), 643-671. View Source
